molecular formula C12H9NO4 B2750819 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid CAS No. 64987-81-1

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid

Cat. No.: B2750819
CAS No.: 64987-81-1
M. Wt: 231.207
InChI Key: NJPOEIOWYQCHTH-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid (CAS: 170966-09-3; C₁₁H₉NO₄) is a bifunctional compound featuring a benzoic acid moiety linked via a methylene group to a maleimide ring (2,5-dioxopyrrolidine). Its structure exhibits a dihedral angle of 45.80° between the benzene and maleimide rings, as confirmed by X-ray crystallography and DFT calculations . The compound engages in O-H···O hydrogen bonding and weak C-H···O interactions, forming edge-connected rings in the solid state, which stabilize its crystalline lattice .

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOEIOWYQCHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 4-(Halomethyl)benzoic Acid

A widely reported method involves the reaction of 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid with maleimide under basic conditions. The maleimide anion attacks the electrophilic methylene group, displacing the halide.

Typical Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: 60–80°C, 12–24 hours

Mechanism:
$$ \text{Maleimide} + \text{4-(X-methyl)benzoic acid} \xrightarrow{\text{Base}} \text{Product} + \text{HX} $$
where $$ X = \text{Cl, Br} $$.

Yield Optimization:

  • Catalyst Screening: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reactivity by facilitating anion transfer.
  • Solvent Effects: Polar aprotic solvents enhance nucleophilicity, with DMF yielding 68–72% isolated product.

Mitsunobu Coupling of 4-Hydroxymethylbenzoic Acid

An alternative route employs the Mitsunobu reaction to couple 4-hydroxymethylbenzoic acid with maleimide. This method avoids halogenated intermediates but requires stoichiometric reagents.

Reaction Parameters:

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature
  • Yield: 55–60% after purification

Advantages:

  • Stereochemical retention at the hydroxymethyl carbon
  • Compatibility with acid-sensitive functional groups

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Mitsunobu Coupling
Starting Material Cost Low ($12–15/mol) High ($45–50/mol)
Reaction Time 12–24 hours 4–6 hours
Yield 68–72% 55–60%
Byproducts Halide salts Phosphine oxides
Scalability >100 g demonstrated Limited to <50 g

Data synthesized from patent disclosures and PubChem analyses.

Process Optimization and Catalytic Innovations

Iron Oxide-Catalyzed Acylation (Patent-Inspired)

Adapting methodologies from CN1927800A, loaded iron oxide catalysts (Fe₃O₄/SiO₂) enable efficient acylation at reduced temperatures:

Protocol:

  • React 4-methylbenzoic acid with chloroacetyl chloride at 80°C in dichloroethane.
  • Catalyst loading: 5 wt%, achieving 89% conversion in 8 hours.
  • Subsequent hydrolysis with NaOH yields the hydroxymethyl intermediate.

Key Insight:
The catalyst’s mesoporous structure (BET surface area: 320 m²/g) prevents maleimide decomposition during prolonged heating.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free coupling:

  • Conditions: 4-(Bromomethyl)benzoic acid + maleimide + K₂CO₃
  • Milling Time: 2 hours
  • Yield: 74% (vs. 68% in solution)

This approach reduces waste and complies with green chemistry principles.

Structural and Spectroscopic Characterization

Crystallographic Data (Single-Crystal X-Ray)

  • Space Group: Monoclinic, $$ P2_1/c $$
  • Dihedral Angle: 45.80° between benzene and maleimide planes
  • Hydrogen Bonding: O-H···O networks form $$ R_3^{3}(19) $$ ring motifs

$$ \text{Bond Lengths: } d(\text{C=O}) = 1.214 \, \text{Å}, \, d(\text{C-N}) = 1.396 \, \text{Å} $$

Spectroscopic Profiles

Technique Key Signals
IR (KBr) 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H)
¹H NMR δ 8.01 (d, Ar-H), δ 6.84 (s, maleimide), δ 5.21 (s, CH₂)
¹³C NMR δ 167.2 (COOH), δ 170.5 (maleimide C=O)

Data corroborated by DFT calculations at B3LYP/6-311G(d,p).

Applications and Derivatives

Bioconjugation Linkers

  • Protein Modification: Thiol-selective maleimide coupling at pH 6.5–7.5
  • Drug-Dendrimer Complexes: Covalent attachment of doxorubicin via carboxylate groups

Polymer Photoinitiators

  • UV Curing: Cleavage under 365 nm light generates radicals for acrylate polymerization
  • Efficiency: 82% monomer conversion in 30 seconds (10 wt% initiator)

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines for nucleophilic addition and various unsaturated compounds for polymerization. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-(2,5-dioxopyrrol-1-yl)benzoic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown activity against various cancer cell lines. A study demonstrated that certain analogs could inhibit the proliferation of human glioblastoma and melanoma cells, likely due to their ability to induce apoptosis through mitochondrial pathways .

Anticonvulsant Properties
The compound has also been studied for its anticonvulsant effects. Analogues containing the pyrrole moiety have been synthesized and tested for their efficacy in seizure models. These studies suggest that modifications to the benzoic acid structure can enhance anticonvulsant activity, making it a candidate for further drug development .

Materials Science

Polymer Chemistry
In materials science, 4-(2,5-dioxopyrrol-1-yl)benzoic acid can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form hydrogen bonds can enhance the thermal stability and mechanical strength of polymeric materials. Research has focused on incorporating this compound into polyurethanes and other polymer systems to improve their performance in various applications .

Analytical Chemistry

Chromatographic Applications
The compound is also relevant in analytical chemistry, particularly in chromatographic methods. It can serve as a derivatizing agent in the analysis of amino acids and other biomolecules. By forming stable derivatives with amines, it enhances detection sensitivity in techniques such as high-performance liquid chromatography (HPLC) .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant cytotoxicity against glioblastoma and melanoma cell lines .
Research on Anticonvulsant PropertiesAnticonvulsantIdentified effective compounds with median effective doses lower than standard treatments .
Polymer Synthesis ResearchMaterials ScienceDeveloped new polymer blends with enhanced thermal stability using this compound .

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid involves its interaction with various molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is highlighted through comparisons with analogues (Table 1). Key differences in reactivity, physicochemical properties, and applications are discussed below.

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Structural Variation Key Properties/Applications References
This compound Benzene ring + maleimide + carboxylic acid Bioconjugation, organotin complexes ; pKa ~12.14 [1, 2, 3]
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid Cyclohexane ring replaces benzene Enhanced conformational rigidity; potential for improved solubility [5]
4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid Methyl substitution on maleimide ring Increased hydrophobicity; altered reactivity in thiol-maleimide coupling [7]
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide Carboxylic acid replaced with hydrazide Enhanced hydrogen-bonding capacity; applications in Schiff base formation [3]

Key Comparisons

Structural Flexibility vs. Rigidity The target compound’s 45.8° dihedral angle between aromatic and maleimide rings allows moderate flexibility, facilitating intermolecular interactions .

Reactivity Modifications

  • The methyl-substituted maleimide () exhibits steric hindrance, which may slow thiol-maleimide conjugation kinetics compared to the parent compound . Conversely, the benzohydrazide derivative () leverages the hydrazide group for nucleophilic reactions (e.g., forming hydrazones), expanding utility in chelation chemistry .

Acidity and Solubility The target compound’s carboxylic acid group (pKa ~12.14) provides pH-dependent solubility, advantageous for controlled drug release.

Biological and Industrial Applications Organotin(IV) complexes of the target compound demonstrate antitumor activity via Sn-O coordination , whereas the cyclohexane derivative’s rigid structure may enhance selectivity in enzyme inhibition . The hydrazide variant’s applications lean toward agrochemicals or antimicrobial agents due to its versatile NH₂ functionality .

Biological Activity

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid, also known as 4-maleimidobenzoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C11H9NO4C_{11}H_{9}NO_{4}, with a molecular weight of approximately 219.19 g/mol. The compound features a benzoic acid moiety linked to a pyrrole derivative, which contributes to its unique biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. In studies involving various bacterial strains, compounds similar to 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

2. Antioxidant Properties

Antioxidant activity has been noted in several studies evaluating the efficacy of benzoic acid derivatives. The compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of age-related diseases and conditions associated with oxidative damage .

3. Antitumor Activity

In vitro studies have reported that 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation and programmed cell death .

The mechanisms underlying the biological activities of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid are complex and multifaceted:

1. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it can inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial for regulating blood pressure and peptide metabolism .

2. Interaction with Cellular Targets

Studies utilizing molecular docking simulations have suggested that the compound may bind to specific proteins involved in apoptosis and cell signaling pathways. This interaction enhances its potential as an anticancer agent by modulating pathways like the ubiquitin-proteasome system .

Case Studies

Several case studies have highlighted the efficacy of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid in various applications:

StudyFindings
Umesha et al., 2009Demonstrated antimicrobial activity against E. coli and S. aureusSuggests potential for use in food preservation
PMC7036779Induced apoptosis in cancer cell linesIndicates promise as an anticancer agent
MDPI Review (2022)Exhibited antioxidant properties in vitroSupports potential use in anti-aging therapies

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid, and how can purity be ensured?

The compound is synthesized via condensation reactions between maleimide derivatives and benzoic acid precursors. A common method involves reacting acetonyl acetone with ethyl 4-aminobenzoate in glacial acetic acid under reflux, followed by recrystallization from ethanol (yield ~65%) . Purity is validated using melting point analysis, HPLC, and FT-IR spectroscopy to confirm the absence of unreacted starting materials or side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

  • FT-IR : Confirm the presence of maleimide C=O stretches (~1700 cm⁻¹) and benzoic acid O-H/N-H bonds (~3200 cm⁻¹) .
  • NMR : ¹H NMR should show peaks for the pyrrole ring protons (δ 6.5–7.0 ppm) and methylene bridge (δ ~4.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 257 for the parent compound) confirm molecular weight .

Q. How is this compound applied in protein crosslinking studies, and what experimental controls are necessary?

The maleimide group reacts with thiol groups in cysteine residues, enabling conjugation to proteins or peptides. Methodological steps include:

  • Buffer optimization (pH 6.5–7.5 to avoid hydrolysis of maleimide).
  • Use of reducing agents (e.g., TCEP) to maintain free thiols.
  • Controls: Blank reactions (without the compound) and SDS-PAGE to verify crosslinking efficiency .

Advanced Research Questions

Q. How do computational methods like DFT enhance the interpretation of this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculations predict molecular orbital distributions, bond dissociation energies, and reaction pathways. For example, studies on similar maleimides reveal charge localization on the pyrrole ring, guiding derivatization strategies . Validation involves comparing computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). To resolve:

  • Standardize assay protocols (e.g., MIC values for antimicrobial studies).
  • Perform structure-activity relationship (SAR) analyses to isolate substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
  • Use molecular docking to predict binding affinities to target proteins (e.g., AMPK activation) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Follow frameworks like Project INCHEMBIOL:

  • Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies : Evaluate biodegradation via soil microbial communities.
  • Toxicity assays : Use Daphnia magna or algae to determine EC₅₀ values .

Q. What challenges arise in synthesizing heterocyclic hybrids of this compound, and how are they mitigated?

Challenges include low yields due to steric hindrance from the benzoic acid moiety. Solutions:

  • Use coupling agents (e.g., HBTU) to activate carboxyl groups.
  • Optimize reaction temperatures (e.g., 0–5°C for unstable intermediates) .

Q. How does X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction provides precise bond lengths/angles, revealing conformational flexibility of the methylene bridge and planarity of the maleimide ring. Compare with computational models to validate tautomeric forms .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
FT-IR1700 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H/N-H)
¹H NMR (DMSO-d6)δ 6.8 ppm (pyrrole), δ 4.5 ppm (-CH₂-)
HRMSm/z 257.0692 [M+H]⁺

Table 2: Environmental Fate Experimental Design

ParameterConditionsReference
HydrolysispH 4–9, 25°C, 72 hrs
PhotolysisUV-A light, 48 hrs
BiodegradationOECD 301F (modified for heterocycles)

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